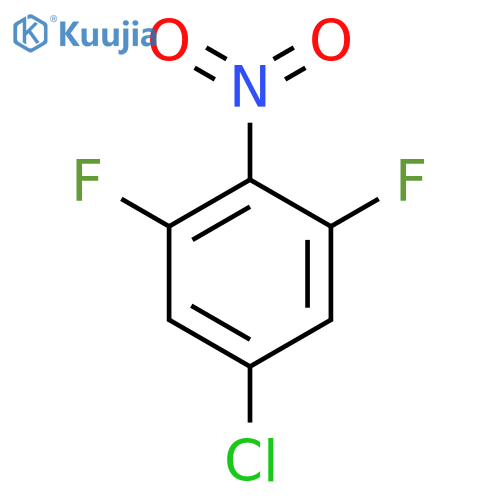Cas no 136272-31-6 (5-chloro-1,3-difluoro-2-nitrobenzene)

136272-31-6 structure
商品名:5-chloro-1,3-difluoro-2-nitrobenzene
CAS番号:136272-31-6
MF:C6H2ClF2NO2
メガワット:193.535387516022
MDL:MFCD20039793
CID:2144983
PubChem ID:15162476
5-chloro-1,3-difluoro-2-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 5-chloro-1,3-difluoro-2-nitroBenzene
- 2,6-Difluoro-4-chloronitrobenzene
- 4-CHLORO-2,6-DIFLUORONITROBENZENE
- Benzene,5-chloro-1,3-difluoro-2-nitro
- Benzene, 5-chloro-1,3-difluoro-2-nitro-
- CL9019
- AM82884
- DB-346528
- AS-46172
- EN300-7420340
- CS-0113719
- XH0610
- MFCD20039793
- SY244020
- 136272-31-6
- AKOS025404094
- SCHEMBL26790702
- 895-832-1
- 5-chloro-1,3-difluoro-2-nitrobenzene
-
- MDL: MFCD20039793
- インチ: 1S/C6H2ClF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
- InChIKey: SYCSOTAABUJOHB-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(C(=C(C=1[H])F)[N+](=O)[O-])F
計算された属性
- せいみつぶんしりょう: 192.97400
- どういたいしつりょう: 192.9742123g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 45.8
じっけんとくせい
- PSA: 45.82000
- LogP: 3.04960
5-chloro-1,3-difluoro-2-nitrobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07175-25g |
4-Chloro-2,6-difluoronitrobenzene |
136272-31-6 | 95% | 25g |
¥1601.0 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184359-10g |
5-Chloro-1,3-difluoro-2-nitrobenzene |
136272-31-6 | 98% | 10g |
¥1667 | 2023-04-15 | |
| Apollo Scientific | PC902118-1g |
4-Chloro-2,6-difluoronitrobenzene |
136272-31-6 | 95% | 1g |
£53.00 | 2025-02-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184359-5g |
5-Chloro-1,3-difluoro-2-nitrobenzene |
136272-31-6 | 98% | 5g |
¥814 | 2023-04-15 | |
| TRC | C377803-100mg |
4-Chloro-2,6-difluoronitrobenzene |
136272-31-6 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C377803-1g |
4-Chloro-2,6-difluoronitrobenzene |
136272-31-6 | 1g |
$98.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07175-1g |
4-Chloro-2,6-difluoronitrobenzene |
136272-31-6 | 95% | 1g |
¥159.0 | 2024-07-18 | |
| Enamine | EN300-7420340-10.0g |
5-chloro-1,3-difluoro-2-nitrobenzene |
136272-31-6 | 95% | 10.0g |
$341.0 | 2024-05-24 | |
| Enamine | EN300-7420340-25.0g |
5-chloro-1,3-difluoro-2-nitrobenzene |
136272-31-6 | 95% | 25.0g |
$807.0 | 2024-05-24 | |
| Enamine | EN300-7420340-50.0g |
5-chloro-1,3-difluoro-2-nitrobenzene |
136272-31-6 | 95% | 50.0g |
$1449.0 | 2024-05-24 |
5-chloro-1,3-difluoro-2-nitrobenzene 関連文献
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
136272-31-6 (5-chloro-1,3-difluoro-2-nitrobenzene) 関連製品
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:136272-31-6)5-chloro-1,3-difluoro-2-nitrobenzene

清らかである:99%/99%/99%
はかる:10g/25g/100g
価格 ($):176.0/363.0/1427.0